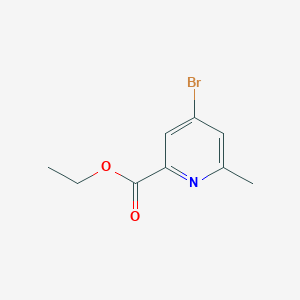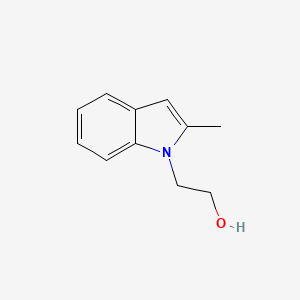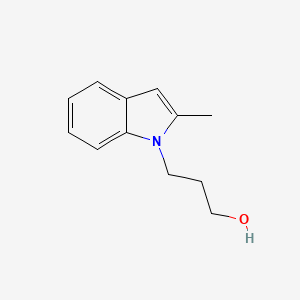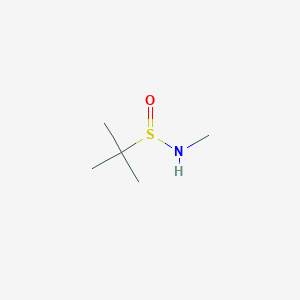
Ethyl 4-bromo-6-methylpicolinate
概要
説明
Ethyl 4-bromo-6-methylpicolinate is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 . It is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Ethyl 4-bromo-6-methylpicolinate is1S/C9H10BrNO2/c1-3-13-9(12)8-5-7(10)4-6(2)11-8/h4-5H,3H2,1-2H3 . This indicates that the molecule consists of a bromine atom attached to the 4th carbon of the picolinate ring and a methyl group attached to the 6th carbon . Physical And Chemical Properties Analysis
Ethyl 4-bromo-6-methylpicolinate is a solid or liquid under normal conditions . It is stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Pharmaceutical Synthesis
Ethyl 4-bromo-6-methylpicolinate is widely used in the synthesis of pharmaceutical compounds. Its bromine and ester functional groups make it a versatile intermediate in the creation of various drugs, particularly those targeting neurological and inflammatory conditions .
Agrochemical Development
In agrochemical research, Ethyl 4-bromo-6-methylpicolinate serves as a precursor for the synthesis of herbicides and pesticides. Its structure allows for the modification of active ingredients that can effectively target specific pests and weeds, enhancing crop protection .
Material Science
This compound is utilized in the development of advanced materials, including polymers and resins. Its unique chemical properties contribute to the creation of materials with specific mechanical and thermal characteristics, which are essential in various industrial applications .
Environmental Chemistry
Ethyl 4-bromo-6-methylpicolinate is also applied in environmental chemistry for the analysis and remediation of pollutants. Its reactivity and stability make it suitable for use in methods aimed at detecting and neutralizing environmental contaminants.
Sigma-Aldrich Ambeed VWR : Sigma-Aldrich : Ambeed : VWR : Sigma-Aldrich : Ambeed
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
ethyl 4-bromo-6-methylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-5-7(10)4-6(2)11-8/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPPRTUAEBBJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-6-methylpicolinate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Isopentyloxy)methyl]piperidine](/img/structure/B3173498.png)
![2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B3173502.png)



![3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one](/img/structure/B3173526.png)
![8-{[(4-ethylphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B3173536.png)
![7-{[(4-methoxyphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B3173546.png)


![7-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3173563.png)
![9H-pyrido[2,3-b]indole-6-carboxylic acid](/img/structure/B3173572.png)
![4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide](/img/structure/B3173577.png)
![4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide](/img/structure/B3173583.png)